molecular formula C17H21N3O5 B2976856 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide CAS No. 2319851-17-5

4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide

Cat. No.: B2976856
CAS No.: 2319851-17-5
M. Wt: 347.371
InChI Key: XVEOOLZSHRIIEX-UHFFFAOYSA-N
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Description

4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxazolidinone moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxazolidinone Moiety: The oxazolidinone ring can be synthesized through the cyclization of amino acids or their derivatives. For instance, the reaction of an amino acid with phosgene or its derivatives can yield the oxazolidinone structure.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, the reaction of a suitable amine with a halogenated precursor can form the piperidine ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a methoxybenzyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the oxazolidinone moiety with the piperidine derivative. This can be achieved through a peptide coupling reaction using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving oxazolidinone-containing substrates.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its stable and functionalizable structure.

Mechanism of Action

The mechanism of action of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The oxazolidinone moiety is known to interact with ribosomal RNA, potentially inhibiting protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-benzylpiperidine-1-carboxamide: Similar structure but lacks the methoxy group.

    4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-phenylpiperidine-1-carboxamide: Similar structure but with a phenyl group instead of a methoxyphenyl group.

    4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide: Similar structure but with a chlorophenyl group.

Uniqueness

The presence of the methoxy group in 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide imparts unique electronic and steric properties, potentially enhancing its interaction with specific molecular targets and improving its solubility and stability.

Properties

IUPAC Name

4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-24-14-4-2-12(3-5-14)10-18-16(22)19-8-6-13(7-9-19)20-15(21)11-25-17(20)23/h2-5,13H,6-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEOOLZSHRIIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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